7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
Scientific Research Applications
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenoxyethylamine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-thiol
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-ol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenoxyethyl group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9(19-10-5-3-2-4-6-10)11-7-8-15-13-16-12(14)17-18(11)13/h2-9H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCTYAIKYWSTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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